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12-Methyl-3-(2-phenylethyl)-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one
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Overview
Description
12-Methyl-3-(2-phenylethyl)-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-3-(2-phenylethyl)-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the core ring structure through cyclization reactions.
- Introduction of the phenylethyl group via substitution reactions.
- Methylation at the appropriate position to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
12-Methyl-3-(2-phenylethyl)-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
12-Methyl-3-(2-phenylethyl)-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 12-Methyl-3-(2-phenylethyl)-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one involves its interaction with specific molecular targets. This interaction can modulate biochemical pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Alkoxy-3-Substituted-Pyrazines: These compounds share some structural similarities and may have comparable applications.
Chiral Piperidines: These compounds are also important in pharmaceutical research and share some synthetic routes.
Uniqueness
12-Methyl-3-(2-phenylethyl)-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
7-methyl-10-(2-phenylethyl)-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H25NO3/c1-16-22-18(14-25(15-27-22)12-11-17-7-3-2-4-8-17)13-21-19-9-5-6-10-20(19)24(26)28-23(16)21/h2-4,7-8,13H,5-6,9-12,14-15H2,1H3 |
InChI Key |
KJWRRHVWLRUZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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